Tris((2-pyridinium)methyl)amine
Tris((2-pyridinium)methyl)amine
Brand Name:
Vulcanchem
CAS No.:
117689-07-3
VCID:
VC20802297
InChI:
InChI=1S/C18H18N4.3ClHO4/c1-4-10-19-16(7-1)13-22(14-17-8-2-5-11-20-17)15-18-9-3-6-12-21-18;3*2-1(3,4)5/h1-12H,13-15H2;3*(H,2,3,4,5)
SMILES:
C1=CC=NC(=C1)CN(CC2=CC=CC=N2)CC3=CC=CC=N3.OCl(=O)(=O)=O.OCl(=O)(=O)=O.OCl(=O)(=O)=O
Molecular Formula:
C18H21Cl3N4O12
Molecular Weight:
591.7 g/mol
Tris((2-pyridinium)methyl)amine
CAS No.: 117689-07-3
Cat. No.: VC20802297
Molecular Formula: C18H21Cl3N4O12
Molecular Weight: 591.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 117689-07-3 |
|---|---|
| Molecular Formula | C18H21Cl3N4O12 |
| Molecular Weight | 591.7 g/mol |
| IUPAC Name | perchloric acid;1-pyridin-2-yl-N,N-bis(pyridin-2-ylmethyl)methanamine |
| Standard InChI | InChI=1S/C18H18N4.3ClHO4/c1-4-10-19-16(7-1)13-22(14-17-8-2-5-11-20-17)15-18-9-3-6-12-21-18;3*2-1(3,4)5/h1-12H,13-15H2;3*(H,2,3,4,5) |
| Standard InChI Key | ZZDOWDOZOOGZKC-UHFFFAOYSA-N |
| SMILES | C1=CC=NC(=C1)CN(CC2=CC=CC=N2)CC3=CC=CC=N3.OCl(=O)(=O)=O.OCl(=O)(=O)=O.OCl(=O)(=O)=O |
| Canonical SMILES | C1=CC=[NH+]C(=C1)CN(CC2=CC=CC=[NH+]2)CC3=CC=CC=[NH+]3.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator